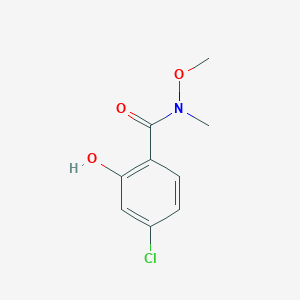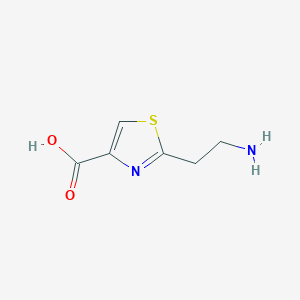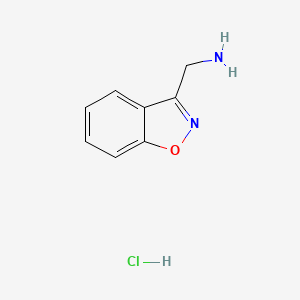![molecular formula C16H11N3O6 B3037808 2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-11-6](/img/structure/B3037808.png)
2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
説明
The compound 2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a multifaceted molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do explore closely related pyrano[3,2-b]pyran-3-carbonitrile derivatives, which can provide valuable insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions that are efficient and can be performed under environmentally friendly conditions. For instance, one study describes the ultrasound-promoted one-pot synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media, highlighting the use of green chemistry principles such as water as a solvent and ultrasound irradiation to improve yields and reduce reaction times . Another approach involves an electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain pyrano[3,2-c]chromene-3-carbonitrile derivatives .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of these compounds. The studies reveal that the pyran rings can adopt different conformations, such as boat or planar structures, and the overall molecular geometry is stabilized by various intermolecular interactions, including hydrogen bonds and C-H···π interactions . These structural insights are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
The reactivity of pyrano[3,2-b]pyran-3-carbonitrile derivatives is influenced by their molecular structure. The presence of amino and cyano groups in the molecule opens up a range of possible chemical reactions, such as nucleophilic attacks at reactive sites, which can lead to the formation of new compounds with diverse chemical properties . The studies also discuss the synthesis of novel derivatives by reacting the core structure with various reagents, showcasing the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through various spectroscopic and computational methods. Techniques such as FT-IR, NMR, and UV-visible spectroscopy provide detailed information on the vibrational and electronic characteristics of the molecules . Additionally, quantum chemical studies offer insights into molecular geometry, natural bond orbital (NBO) analysis, nonlinear optical (NLO) behavior, chemical reactivity, and thermodynamic properties, which are essential for predicting the behavior of these compounds under different conditions .
科学的研究の応用
Crystal Structure Analysis
- X-ray Crystallography : This compound has been studied using X-ray diffraction techniques to determine its crystal structure. The analysis of such compounds helps in understanding their molecular conformation and stability, which is crucial in materials science and chemistry (Sharma et al., 2015).
Synthesis and Catalysis
- Green Synthesis Approaches : These compounds are synthesized using environmentally friendly methods. For example, nano Si–Mg–fluorapatite was used as a catalyst in the synthesis of pyrano[3,2-b]pyran derivatives, showcasing the potential for sustainable chemical processes (Memar et al., 2020).
- Efficient Synthesis Protocols : Researchers have developed efficient synthesis protocols using various catalysts like SiO2–OSO3H nanoparticles, which improve yields and reaction times, indicating the compound's utility in synthetic chemistry (Sadeghi et al., 2014).
Antibacterial and Antioxidant Properties
- Antibacterial Activity : Certain derivatives of this compound have demonstrated antibacterial properties. For instance, specific pyrano[3,2-b]pyran derivatives exhibited notable antibacterial activity against Staphylococcus aureus, highlighting their potential in medicinal chemistry (Memar et al., 2020).
- Antioxidant Properties : These derivatives have also been evaluated for their antioxidant capabilities, with some showing significant activity. This suggests potential applications in the development of antioxidant agents (Memar et al., 2020).
Optical and Electrical Properties
- Thin Film Analysis : The compound and its derivatives have been studied in thin film form to understand their structural and optical properties, which can have applications in photovoltaic and electronic device fabrication (Zeyada et al., 2016).
Electrocatalytic Applications
- Electrocatalysis : Derivatives of this compound have been used in the electrocatalytic oxidation and determination of hydrazine, suggesting their utility in electrochemical sensors and catalysis (Shahidi et al., 2017).
特性
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c17-6-10-13(9-3-1-2-4-11(9)19(22)23)15-14(25-16(10)18)12(21)5-8(7-20)24-15/h1-5,13,20H,7,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZJHCHFUGRDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118364 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | |
CAS RN |
625376-11-6 | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625376-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxopyrano[3,2-b]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)



![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)


![N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-N-benzyl-1-phenylmethanamine](/img/structure/B3037747.png)